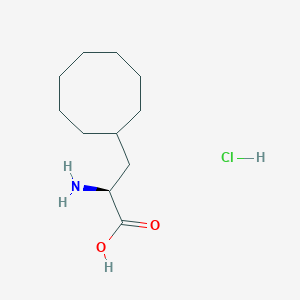
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride, commonly known as ACPC, is a chiral amino acid derivative. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. ACPC is a potent agonist of the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
科学的研究の応用
Synthesis and Structural Studies
Optical Resolution and Synthesis of Stereoisomers : Shiraiwa et al. (1998) conducted a study on the optical resolution of (RS)-mercaptosuccinic acid and synthesized four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC). This study contributes to the understanding of the synthesis and structural properties of similar compounds (Shiraiwa et al., 1998).
Computational Peptidology for Antifungal Tripeptides : Flores-Holguín et al. (2019) utilized computational peptidology and conceptual density functional theory to study the molecular properties and structures of new antifungal tripeptides, which included variants similar to the compound (Flores-Holguín et al., 2019).
Pharmaceutical Applications
Synthesis of Optically Active Compounds : A study by Shiraiwa et al. (2006) focused on the preparation of optically active compounds similar to (2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride, which is important in pharmaceutical synthesis (Shiraiwa et al., 2006).
Anticancer Activity of Derivatives : Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of a compound structurally related to the one and evaluated their anticancer activity. This shows the potential of such compounds in therapeutic applications (Saad & Moustafa, 2011).
Bioavailability and Binding Studies
Bioavailability in Primates : Duncan et al. (1992) investigated the bioavailability of a compound structurally similar to this compound in primates, providing insight into its absorption and systemic circulation, which is crucial for its potential use in medical treatments (Duncan et al., 1992).
Molecular Field Analysis for Binding Studies : Vaz et al. (1998) used comparative molecular field analysis to evaluate the binding mode of a compound structurally related to this compound. Such studies are important for understanding the interactions of these compounds with biological targets (Vaz et al., 1998).
特性
IUPAC Name |
(2S)-2-amino-3-cyclooctylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

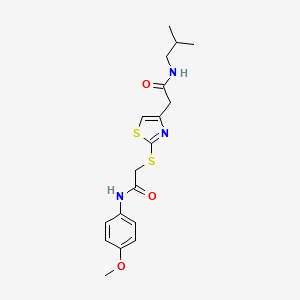
![1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2403604.png)

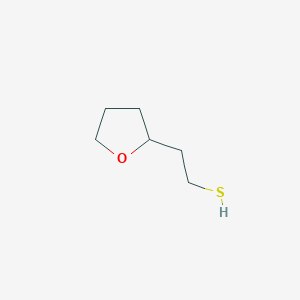

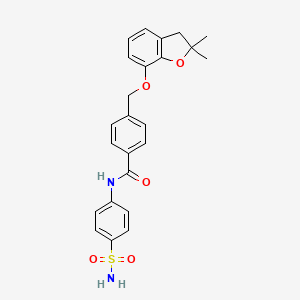
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)
![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)
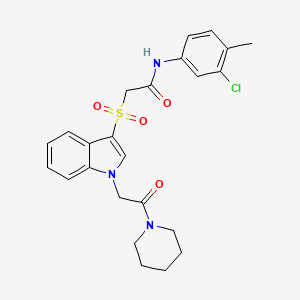

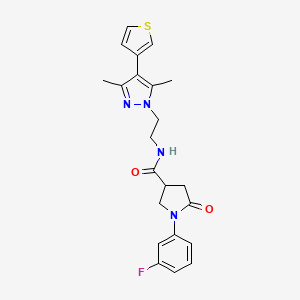
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)